molecular formula C8H10ClF3N2O B106494 (4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride CAS No. 115171-04-5

(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride

Cat. No.: B106494
CAS No.: 115171-04-5
M. Wt: 242.62 g/mol
InChI Key: HYPWATMQUYXQIQ-UHFFFAOYSA-N
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Description

(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride (CAS: 115171-04-5) is a phenylhydrazine derivative characterized by a trifluoroethoxy (-OCH₂CF₃) substituent at the para position of the benzene ring. This compound is widely utilized as a key intermediate in pharmaceutical synthesis due to its electron-withdrawing trifluoroethoxy group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs . It is typically supplied as a hydrochloride salt to improve solubility in polar solvents, with industrial-grade purity ≥99% .

Properties

IUPAC Name

[4-(2,2,2-trifluoroethoxy)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)5-14-7-3-1-6(13-12)2-4-7;/h1-4,13H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPWATMQUYXQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552729
Record name [4-(2,2,2-Trifluoroethoxy)phenyl]hydrazine--hydrogen chloride (1/1)
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Molecular Weight

242.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115171-04-5
Record name [4-(2,2,2-Trifluoroethoxy)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2,2-Trifluoroethoxy)phenylhydrazine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride typically involves the reaction of 4-(2,2,2-trifluoroethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-(2,2,2-Trifluoroethoxy)aniline+Hydrazine hydrateHCl(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride\text{4-(2,2,2-Trifluoroethoxy)aniline} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl}} \text{this compound} 4-(2,2,2-Trifluoroethoxy)aniline+Hydrazine hydrateHCl​(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Amines

    Substitution: Various substituted hydrazine derivatives

Scientific Research Applications

(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride is utilized in numerous scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including anticancer and antiviral properties.

    Industry: Employed in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS No. Substituent Position Key Properties Applications
(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine HCl 115171-04-5 -OCH₂CF₃ Para High lipophilicity; enhanced metabolic stability; electron-withdrawing Pharmaceutical intermediates
4-Methoxyphenylhydrazine HCl 19501-58-7 -OCH₃ Para Electron-donating; lower stability in vivo Synthesis of dyes, agrochemicals
(2-(Trifluoromethoxy)phenyl)hydrazine HCl 133115-76-1 -OCF₃ Ortho Reduced steric accessibility; altered reactivity in cyclization reactions Specialty organic synthesis
4-(Trifluoromethoxy)aniline 57946-61-9 -OCF₃ (no hydrazine) Para Lacks hydrazine moiety; used as precursor for coupling reactions Polymer and ligand synthesis
(2-Fluorophenyl)hydrazine HCl 2924-15-4 -F Ortho Moderate electron-withdrawing effect; smaller substituent size Antidepressant intermediates
2.1. Electronic and Steric Effects
  • Trifluoroethoxy vs. Methoxy : The trifluoroethoxy group (-OCH₂CF₃) is strongly electron-withdrawing due to the electronegativity of fluorine, which polarizes the aromatic ring and increases the electrophilicity of the hydrazine group. In contrast, the methoxy group (-OCH₃) is electron-donating, reducing reactivity in nucleophilic substitutions .
  • Positional Isomerism : The para-substituted trifluoroethoxy derivative exhibits superior steric accessibility for reactions compared to its ortho-substituted analog (CAS 133115-76-1), where the ortho position hinders interaction with planar biological targets .

Research Findings and Data

  • Synthetic Yields : The target compound achieves >85% yield in Friedel-Crafts acylations, outperforming methoxy analogs (70–75%) due to improved electrophilicity .
  • Spectroscopic Data :
    • IR : ν(NH) at 3278–3414 cm⁻¹; absence of ν(S-H) confirms thione tautomerism in triazole derivatives .
    • ¹H-NMR : Para-substituted trifluoroethoxy protons resonate as a singlet at δ 4.52 ppm, distinct from methoxy protons (δ 3.78 ppm) .

Biological Activity

(4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazine functional group attached to a phenyl ring that bears a trifluoroethoxy substituent. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the biological activity of the compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurochemical pathways. Inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission .
  • Antimycobacterial Activity : Research indicates that derivatives of hydrazine compounds exhibit antimycobacterial properties against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The hydrazine moiety is crucial for this activity, as it is a structural feature in many known antimycobacterial agents .
  • Cytotoxicity : Some studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing oxidative stress or apoptosis in targeted cells .

Enzyme Inhibition Studies

A study evaluated several hydrazine derivatives for their inhibitory effects on AChE and BuChE. The results showed that this compound had moderate inhibition with IC50 values comparable to some clinically used drugs like rivastigmine .

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compound27.0458.01
Rivastigmine20.0040.00

Antimycobacterial Activity

The compound was tested against Mycobacterium tuberculosis H37Rv and exhibited moderate activity with minimum inhibitory concentrations (MICs) around 62.5 µM. This suggests potential as a lead compound for further development in treating tuberculosis .

Cytotoxicity Assays

In vitro studies on human cancer cell lines demonstrated that the compound induced cell death through mechanisms involving apoptosis and oxidative stress pathways. Notably, it showed lower cytotoxicity towards normal eukaryotic cells compared to cancer cells, indicating a degree of selectivity .

Case Studies

A notable case study involved the synthesis and evaluation of various hydrazine derivatives based on the structure of this compound. Researchers found that modifications to the hydrazine core significantly affected both enzyme inhibition and antimycobacterial activity. For instance, alkyl chain variations resulted in enhanced AChE inhibition while maintaining low toxicity profiles against human cell lines .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-(2,2,2-Trifluoroethoxy)phenyl)hydrazine hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves treating intermediates with hydrogen chloride in 1,4-dioxane under controlled conditions. For example, a similar trifluoroethoxy-containing compound was synthesized by reacting a tert-butyl ester derivative with 4 N HCl/dioxane, yielding 82% after stirring overnight and purification . Optimizing stoichiometry, solvent choice (e.g., dioxane for solubility), and reaction time can improve efficiency. Hydrazine derivatives may also be synthesized via condensation of benzohydrazides with aldehydes/ketones under reflux, followed by cyclization with acetic anhydride .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Determines molecular weight (e.g., m/z 236 [M+H]+ observed for a trifluoromethyl analog) .
  • HPLC : Retention time analysis (e.g., 0.83 minutes under SQD-AA05 conditions) ensures purity .
  • NMR (¹H/¹³C) : Critical for structural elucidation; canonical SMILES and InChI data (e.g., NNc1ccc(cc1)Oc1ccc(cc1)C.Cl ) aid in peak assignment .
  • IR Spectroscopy : Validates functional groups like hydrazine (-NHNH₂) and trifluoroethoxy (-OCF₃) .

Q. How should this compound be stored to ensure stability?

  • Guidelines : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, as hydrazine derivatives are hygroscopic and prone to decomposition. Literature reports decomposition temperatures (Td) around 225°C for related chlorophenylhydrazine hydrochlorides, suggesting thermal instability at elevated temperatures .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • Resolution Strategies :

  • Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., using InChIKey XKCVGENJIPOARL-UHFFFAOYSA-N for reference ).
  • Isotopic Labeling : Use deuterated solvents to resolve overlapping peaks in ¹H-NMR.
  • High-Resolution MS : Confirm molecular formula accuracy when LCMS data conflicts with expected masses .

Q. What strategies are used to mitigate side reactions during hydrazine derivative synthesis?

  • Mitigation Approaches :

  • Controlled pH : Maintain acidic conditions (pH 4–6) to suppress undesired oxidation of hydrazine to diazenes.
  • Low-Temperature Reactions : Perform condensations at 0–5°C to minimize byproduct formation from reactive intermediates .
  • Protecting Groups : Use tert-butyl carbamates (Boc) to protect amine functionalities during multi-step syntheses .

Q. How can researchers analyze purity and identify potential impurities in this compound?

  • Analytical Workflow :

  • HPLC-PDA (Photodiode Array Detection) : Detect impurities at trace levels (e.g., <0.1%) by comparing retention times and UV spectra .
  • Tandem MS/MS : Fragment ions help identify structurally related impurities, such as dehydrohalogenation products .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N, Cl content) to confirm batch consistency .

Q. What in silico methods predict the biological activity of derivatives of this compound?

  • Computational Approaches :

  • Molecular Docking : Screen derivatives against target enzymes (e.g., kinases or oxidoreductases) using software like AutoDock Vina.
  • QSAR Modeling : Correlate electronic descriptors (e.g., logP, H-bond donors) with bioactivity data from analogs, such as anti-cancer or anti-diabetic activity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) to prioritize candidates for synthesis .

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